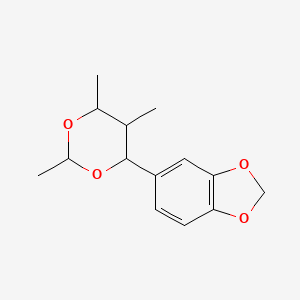
5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dioxane ring with multiple methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxane ring or the benzodioxole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Aplicaciones Científicas De Investigación
5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole include other benzodioxole derivatives and dioxane-containing compounds. Examples include:
- 1,3-Benzodioxole
- 2,5-Dimethyl-1,3-dioxane
- 4-Methyl-1,3-benzodioxole
Uniqueness
What sets this compound apart is its specific combination of the benzodioxole and dioxane rings with multiple methyl groups. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
61097-15-2 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
5-(2,5,6-trimethyl-1,3-dioxan-4-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H18O4/c1-8-9(2)17-10(3)18-14(8)11-4-5-12-13(6-11)16-7-15-12/h4-6,8-10,14H,7H2,1-3H3 |
Clave InChI |
CDBCPEOAPQASPY-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(OC1C2=CC3=C(C=C2)OCO3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


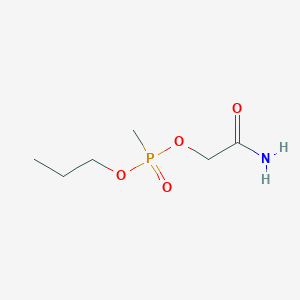
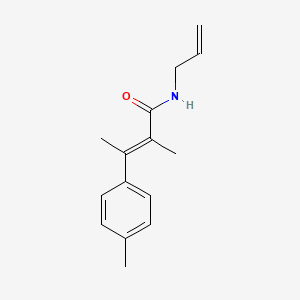
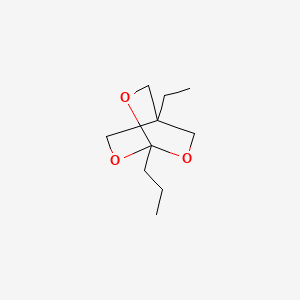
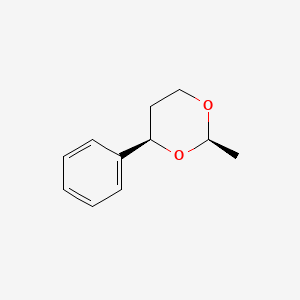

![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)

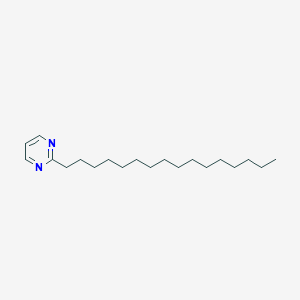
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
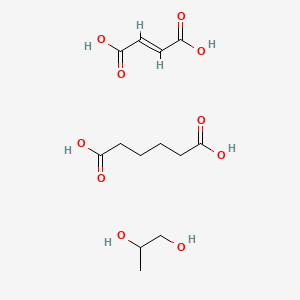

![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
